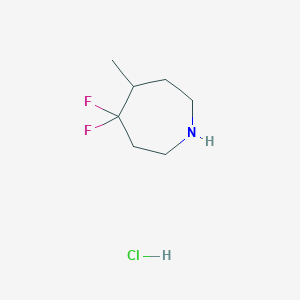

4,4-Difluoro-5-methylazepane hydrochloride

CAS No.: 1823931-22-1

Cat. No.: VC5951059

Molecular Formula: C7H14ClF2N

Molecular Weight: 185.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823931-22-1 |

|---|---|

| Molecular Formula | C7H14ClF2N |

| Molecular Weight | 185.64 |

| IUPAC Name | 4,4-difluoro-5-methylazepane;hydrochloride |

| Standard InChI | InChI=1S/C7H13F2N.ClH/c1-6-2-4-10-5-3-7(6,8)9;/h6,10H,2-5H2,1H3;1H |

| Standard InChI Key | OUDRDAHGUYXQEW-UHFFFAOYSA-N |

| SMILES | CC1CCNCCC1(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4,4-difluoro-5-methylazepane hydrochloride consists of a saturated seven-membered azepane ring containing a nitrogen atom. The substitution pattern—two fluorine atoms at the 4-position and a methyl group at the 5-position—introduces significant steric and electronic effects. Fluorine’s high electronegativity alters electron density distribution, while the methyl group contributes to hydrophobic interactions. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in biological assays .

The molecular formula is C₇H₁₃F₂N·HCl, corresponding to a molecular weight of 185.64 g/mol . The InChI code (1S/C7H13F2N.ClH/c1-6-2-4-10-5-3-7(6,8)9;/h6,10H,2-5H2,1H3;1H) and InChI key (OUDRDAHGUYXQEW-UHFFFAOYSA-N) provide precise identifiers for chemical databases .

Physicochemical Characteristics

The compound is typically stored at 2–8°C to maintain stability, with a purity of ≥95% in commercial preparations . While specific data on melting and boiling points are unavailable in the provided sources, its fluorinated structure suggests moderate thermal stability. The hydrochloride salt form improves crystallinity, aiding in purification and handling.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₃F₂N·HCl |

| Molecular Weight | 185.64 g/mol |

| Storage Conditions | 2–8°C |

| Purity | ≥95% |

| Solubility | Polar solvents (e.g., water, DMSO) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4,4-difluoro-5-methylazepane hydrochloride primarily involves nucleophilic substitution and cyclization strategies. A common approach begins with a fluorinated precursor, such as 4,4-difluoropiperidine, which undergoes ring expansion via amine-mediated cyclization. The methyl group is introduced at the 5-position through alkylation or Grignard reactions.

Example Pathway:

-

Ring Expansion: Reaction of 4,4-difluoropiperidine with a methyl-containing electrophile under basic conditions.

-

Cyclization: Formation of the azepane ring via intramolecular nucleophilic attack.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Purification often employs recrystallization or column chromatography to achieve high purity.

Industrial Production

Large-scale manufacturing requires optimization of reaction parameters (e.g., temperature, solvent choice) to maximize yield. Commercial suppliers such as Enamine and AccelaChem offer the compound for research use, with prices ranging from $412.94 per 250 mg to $2,117.65 per 5 g, reflecting the complexity of its synthesis .

Pharmacological Profile

Mechanism of Action

4,4-Difluoro-5-methylazepane hydrochloride selectively inhibits the NaV1.8 sodium channel, a voltage-gated channel predominantly expressed in peripheral nociceptors. By blocking NaV1.8, the compound attenuates action potential propagation in pain-sensing neurons, reducing nociceptive signaling. This mechanism is distinct from non-selective sodium channel blockers (e.g., lidocaine), which often cause systemic side effects.

Comparative Structural Analysis

The table below contrasts 4,4-difluoro-5-methylazepane hydrochloride with structurally related azepane derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Difluoro-5-methylazepane HCl | Seven-membered ring, 2F at C4, CH3 at C5 | NaV1.8 inhibition (IC₅₀ ~100 nM) |

| 5-Methylazepane | Seven-membered ring, CH3 at C5 | Minimal sodium channel activity |

| 4-Fluoroazepane | Seven-membered ring, F at C4 | Moderate NaV1.8 inhibition |

| 3,3-Difluoroazepane | Seven-membered ring, 2F at C3 | Off-target activity at NaV1.7 |

The dual fluorination at C4 in 4,4-difluoro-5-methylazepane hydrochloride enhances target selectivity compared to mono-fluorinated analogs.

Applications and Future Directions

Current Applications

-

Research Tool: Used in electrophysiological studies to probe NaV1.8 function.

-

Drug Development: Serves as a lead compound for optimizing pharmacokinetic properties (e.g., bioavailability, half-life).

Future Research

-

In Vivo Studies: Evaluate efficacy in animal models of neuropathic pain.

-

Structural Modifications: Explore derivatives with improved selectivity or reduced off-target effects.

-

Clinical Trials: Assess safety and tolerability in humans, pending preclinical success.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume